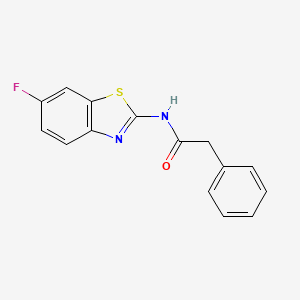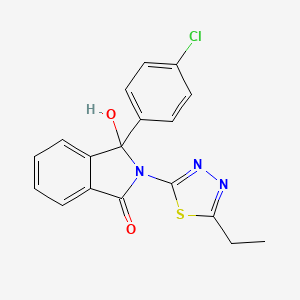![molecular formula C16H15F3N2OS B11500133 N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11500133.png)
N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyrrolidine derivative with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(pyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
- N-[2-(pyrrolidin-1-yl)-5-methylphenyl]thiophene-2-carboxamide
- N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Uniqueness
N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and material science applications.
Properties
Molecular Formula |
C16H15F3N2OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)11-5-6-13(21-7-1-2-8-21)12(10-11)20-15(22)14-4-3-9-23-14/h3-6,9-10H,1-2,7-8H2,(H,20,22) |
InChI Key |
CZZNQFKVQYGREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B11500055.png)
![(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B11500057.png)
![7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500071.png)
![ethyl 5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11500073.png)
![N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11500077.png)
![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11500081.png)


![Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate](/img/structure/B11500103.png)
![N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine](/img/structure/B11500108.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine](/img/structure/B11500120.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500124.png)
![3-cyclohexyl-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11500126.png)
